S-Trityl-L-cysteine-benzylamide

Vue d'ensemble

Description

S-Trityl-L-cysteine-benzylamide is a synthetic compound known for its significant biological activities. It is a derivative of S-Trityl-L-cysteine, which is recognized for its inhibitory effects on kinesin spindle protein Eg5, a crucial protein involved in mitotic spindle formation during cell division

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like trityl chloride and benzylamine . The process may involve multiple steps, including protection, coupling, and deprotection reactions, under controlled temperatures and pH conditions.

Industrial Production Methods: While specific industrial production methods for S-Trityl-L-cysteine-benzylamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization and chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: S-Trityl-L-cysteine-benzylamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The trityl group can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine in mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acidic or basic conditions to facilitate the removal or replacement of the trityl group.

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemistry

STCBA is utilized as a reagent in peptide synthesis and serves as a protecting group for thiol functionalities. Its ability to stabilize reactive thiol groups makes it valuable in various chemical reactions.

Biological Studies

STCBA has been extensively studied for its inhibitory effects on Eg5, a crucial protein involved in mitotic spindle formation. The compound binds to an allosteric site on Eg5, inhibiting its ATPase activity and leading to cell cycle arrest. This mechanism has been validated through various studies demonstrating its potential in cancer therapy.

Medicinal Applications

Research indicates that STCBA exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by disrupting mitotic processes. Notably, studies have reported that STCBA analogs demonstrate significant growth inhibition in multiple tumor cell lines, with IC50 values in the nanomolar range.

Case Studies and Research Findings

Comparison with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| S-Trityl-L-cysteine | Directly inhibits Eg5; less stable than STCBA derivatives. | Basic research on kinesin inhibitors. |

| N-Benzyl-S-trityl-L-cysteinamide | Similar inhibitory effects; potential for further optimization. | Investigated for anticancer properties but less potent than STCBA derivatives. |

Mécanisme D'action

The mechanism of action of S-Trityl-L-cysteine-benzylamide involves its binding to the kinesin spindle protein Eg5. This binding inhibits the ATPase activity of Eg5, preventing the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . The compound’s molecular targets include the motor domain of Eg5, where it binds allosterically, disrupting its function .

Comparaison Avec Des Composés Similaires

S-Trityl-L-cysteine: A closely related compound with similar inhibitory effects on Eg5.

N-Benzyl-S-trityl-L-cysteinamide: Another derivative with comparable biological activities.

Uniqueness: S-Trityl-L-cysteine-benzylamide is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory potency against Eg5. This makes it a valuable compound in the development of anticancer therapies and other biomedical applications .

Activité Biologique

S-Trityl-L-cysteine-benzylamide (STLC-benzylamide) is a compound derived from S-Trityl-L-cysteine (STLC), which has garnered attention for its potent biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of STLC-benzylamide, focusing on its mechanism of action, efficacy in various cancer models, and potential as a therapeutic agent.

S-Trityl-L-cysteine acts primarily as an inhibitor of the mitotic kinesin Eg5 (Kinesin-5), a motor protein essential for proper spindle formation during cell division. By inhibiting Eg5, STLC-benzylamide disrupts mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound binds to an allosteric site on Eg5, causing a conformational change that inhibits its ATPase activity. This results in significant disruption of microtubule dynamics crucial for mitosis .

Antitumor Activity

The biological activity of STLC-benzylamide has been evaluated in various cancer cell lines. It exhibits significant cytotoxic effects, with an IC50 value indicating effective inhibition at low concentrations. The compound's potency is especially notable in:

- HeLa Cells : Induces mitotic arrest with an IC50 of approximately 700 nM.

- K562 Cells : Displays growth inhibition with GI50 values as low as 34 nM in optimized analogues .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the STLC structure can enhance its biological activity. For instance, the introduction of a benzylamide group improves the lipophilicity and metabolic stability of the compound, making it more effective against multi-drug resistant (MDR) cancer cell lines . The following table summarizes key findings related to the potency of STLC-benzylamide and its analogues:

| Compound | Inhibition of Eg5 ATPase Activity (IC50) | K562 Cells GI50 (nM) |

|---|---|---|

| STLC | 140 nM | 1452 |

| STLC-BZ | <10 nM | 34 |

| Analog 1 | 15.7 nM | 240 |

| Analog 2 | 11.6 nM | 489 |

Case Studies

Several studies have documented the efficacy of STLC-benzylamide in preclinical models:

- Lung Cancer Xenograft Models : In vivo studies demonstrated that STLC-benzylamide effectively induces tumor stasis and regression in lung cancer xenografts, outperforming previous analogues .

- Multi-Drug Resistant Cell Lines : Modifications aimed at enhancing solubility and cellular uptake have shown promise in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

Propriétés

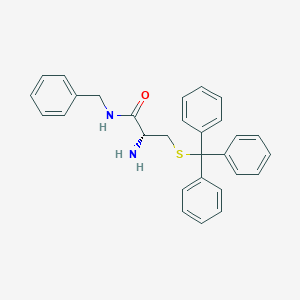

IUPAC Name |

(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTRMHWUVLZQSM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.